molecular formula C21H15ClFN3O3S2 B269874 N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

Numéro de catalogue B269874
Poids moléculaire: 475.9 g/mol
Clé InChI: SKKDKHNEEOKSDJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide, also known as CFTR inhibitor-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that regulates the flow of ions across cell membranes, and mutations in the CFTR gene can cause cystic fibrosis, a life-threatening genetic disease affecting the lungs, pancreas, and other organs. CFTR inhibitor-172 has been studied extensively as a potential therapeutic agent for cystic fibrosis, and its synthesis, mechanism of action, and biochemical and physiological effects have been investigated in detail.

Mécanisme D'action

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 works by binding to a specific site on the N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide protein, known as the ATP-binding site, and blocking the activity of the protein. This prevents the movement of chloride ions across cell membranes, leading to a decrease in the amount of mucus produced in the lungs and other organs affected by cystic fibrosis.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 has been shown to have a number of biochemical and physiological effects in cells and animal models of cystic fibrosis. These effects include increased N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide expression on the cell surface, improved chloride transport, reduced mucus accumulation in the lungs, and improved lung function. N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 has also been shown to reduce inflammation and improve bacterial clearance in the lungs of cystic fibrosis patients.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 has several advantages for lab experiments, including its high potency and specificity for N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide, as well as its ability to improve the function of ΔF508-N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide, the most common cystic fibrosis mutation. However, N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 has limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

Orientations Futures

Future research on N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 may focus on optimizing its pharmacokinetic properties, improving its specificity and potency, and developing new formulations for clinical use. Other potential future directions include investigating the use of N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 in combination with other drugs for cystic fibrosis treatment, as well as exploring its potential for the treatment of other diseases involving ion channel dysfunction.

Méthodes De Synthèse

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 can be synthesized using a multistep process involving the coupling of various intermediates. The synthesis typically begins with the reaction of 3-chloro-4-fluoroaniline with 1,2-dibromoethane to form the intermediate 3-chloro-4-fluoro-N-(2-bromoethyl)aniline. This intermediate is then reacted with sodium sulfide to form the thioether derivative, which is further reacted with 1-(phenylsulfonyl)-1H-benzimidazole to form N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172.

Applications De Recherche Scientifique

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 has been extensively studied in scientific research as a potential therapeutic agent for cystic fibrosis. Studies have shown that N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 can effectively inhibit the activity of N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide and improve the function of N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide in cells carrying the most common cystic fibrosis mutation, ΔF508. N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide inhibitor-172 has also been shown to increase the expression of N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide on the cell surface, which can improve chloride transport and reduce the accumulation of mucus in the lungs of cystic fibrosis patients.

Propriétés

Nom du produit

N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

Formule moléculaire

C21H15ClFN3O3S2

Poids moléculaire

475.9 g/mol

Nom IUPAC

2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C21H15ClFN3O3S2/c22-16-12-14(10-11-17(16)23)24-20(27)13-30-21-25-18-8-4-5-9-19(18)26(21)31(28,29)15-6-2-1-3-7-15/h1-12H,13H2,(H,24,27)

Clé InChI

SKKDKHNEEOKSDJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl

SMILES canonique

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.